molecular formula C23H21N5O B11329249 2-(4-methoxyphenyl)-8,9-dimethyl-7-(2-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-(4-methoxyphenyl)-8,9-dimethyl-7-(2-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B11329249
M. Wt: 383.4 g/mol
InChI Key: NQFHOCJPDLEHCW-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-8,9-dimethyl-7-(2-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core substituted with methoxyphenyl and methylphenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-8,9-dimethyl-7-(2-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts such as palladium or copper.

    Substitution Reactions:

    Purification: The final compound is purified using techniques such as column chromatography or recrystallization to obtain a high-purity product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Scale-Up of Laboratory Procedures: The synthetic route developed in the laboratory is scaled up to produce larger quantities.

    Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized for industrial-scale production.

    Continuous Flow Chemistry: This method may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-8,9-dimethyl-7-(2-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Aryl halides, organometallic reagents, and various catalysts such as palladium or copper.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or oxygen-containing groups.

    Substitution: Compounds with new functional groups replacing the original substituents.

Scientific Research Applications

2-(4-methoxyphenyl)-8,9-dimethyl-7-(2-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, such as polymers and advanced composites, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-8,9-dimethyl-7-(2-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It may interact with specific receptors on cell surfaces, modulating cellular signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methoxyphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine: Lacks the dimethyl and methylphenyl substitutions.

    8,9-dimethyl-7-(2-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine: Lacks the methoxyphenyl substitution.

    2-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine: Lacks the methylphenyl substitution.

Uniqueness

2-(4-methoxyphenyl)-8,9-dimethyl-7-(2-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H21N5O

Molecular Weight

383.4 g/mol

IUPAC Name

4-(4-methoxyphenyl)-11,12-dimethyl-10-(2-methylphenyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C23H21N5O/c1-14-7-5-6-8-19(14)28-16(3)15(2)20-22(28)24-13-27-23(20)25-21(26-27)17-9-11-18(29-4)12-10-17/h5-13H,1-4H3

InChI Key

NQFHOCJPDLEHCW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=C(C3=C2N=CN4C3=NC(=N4)C5=CC=C(C=C5)OC)C)C

Origin of Product

United States

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